Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate
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Overview
Description
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure with a sulfanyl group attached to a cyclodecene ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclodec-2-ene-1-carboxylic acid with ethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and carboxylic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester with a floral scent, used in the fragrance industry.
Uniqueness
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate stands out due to its unique sulfanyl group attached to a cyclodecene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
89745-64-2 |
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Molecular Formula |
C13H22O2S |
Molecular Weight |
242.38 g/mol |
IUPAC Name |
ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate |
InChI |
InChI=1S/C13H22O2S/c1-2-15-13(14)11-9-7-5-3-4-6-8-10-12(11)16/h10-11,16H,2-9H2,1H3 |
InChI Key |
UXEBRHQPXDIQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCCCCC=C1S |
Origin of Product |
United States |
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